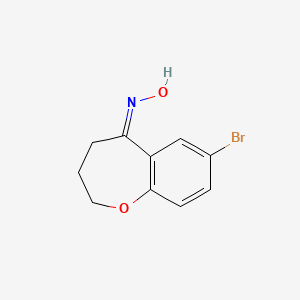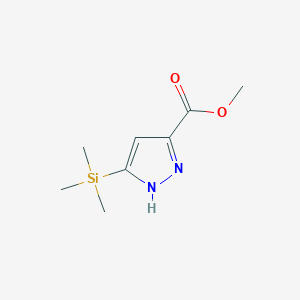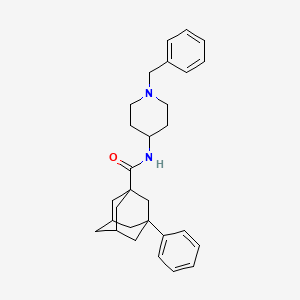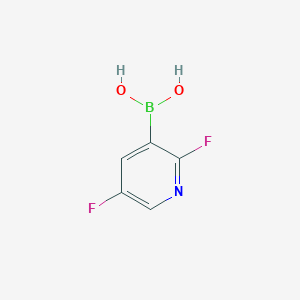
(2,5-Difluorpyridin-3-yl)boronsäure
Übersicht
Beschreibung
(2,5-Difluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a difluoropyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .
Wissenschaftliche Forschungsanwendungen
(2,5-Difluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of (2,5-Difluoropyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction This enables the synthesis of complex organic compounds
Action Environment
The action of (2,5-Difluoropyridin-3-yl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura reaction conditions are exceptionally mild and functional group tolerant . The compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound’s action, efficacy, and stability would be robust across a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
(2,5-Difluoropyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It interacts with enzymes such as serine proteases and kinases, which are crucial for various cellular functions. The compound’s boronic acid group can form reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, (2,5-Difluoropyridin-3-yl)boronic acid can interact with proteins involved in cell signaling pathways, potentially affecting their activity and downstream signaling events .
Cellular Effects
The effects of (2,5-Difluoropyridin-3-yl)boronic acid on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with key signaling pathways and inducing apoptosis. It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, (2,5-Difluoropyridin-3-yl)boronic acid influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, (2,5-Difluoropyridin-3-yl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This binding can lead to the stabilization of enzyme-inhibitor complexes, preventing substrate access and subsequent catalytic activity. Additionally, (2,5-Difluoropyridin-3-yl)boronic acid can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,5-Difluoropyridin-3-yl)boronic acid can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that (2,5-Difluoropyridin-3-yl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of (2,5-Difluoropyridin-3-yl)boronic acid vary with dosage. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (2,5-Difluoropyridin-3-yl)boronic acid can induce toxic effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects, beyond which adverse effects become prominent .
Metabolic Pathways
(2,5-Difluoropyridin-3-yl)boronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, (2,5-Difluoropyridin-3-yl)boronic acid can interact with cofactors such as NAD+ and FAD, affecting their availability and utilization in metabolic reactions .
Transport and Distribution
Within cells and tissues, (2,5-Difluoropyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. Accumulation of (2,5-Difluoropyridin-3-yl)boronic acid in certain tissues can lead to localized effects on cellular function .
Subcellular Localization
The subcellular localization of (2,5-Difluoropyridin-3-yl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of (2,5-Difluoropyridin-3-yl)boronic acid can influence its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoropyridin-3-yl)boronic acid typically involves the lithiation of 2,5-difluoropyridine followed by reaction with a boron-containing reagent. For example, a common method involves the reaction of 2,5-difluoropyridine with lithium diisopropylamide (LDA) at low temperatures, followed by treatment with trimethyl borate and subsequent hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production methods for (2,5-Difluoropyridin-3-yl)boronic acid are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow processes and the use of automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Difluoropyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other types of coupling reactions, including Chan-Lam coupling and Petasis reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Chan-Lam Coupling: Utilizes a copper catalyst and an amine or alcohol as the coupling partner.
Petasis Reaction: Involves the use of an amine, an aldehyde, and the boronic acid under mild conditions.
Major Products: The major products of these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the electron-withdrawing effects of the fluorine atoms present in (2,5-Difluoropyridin-3-yl)boronic acid.
(2-Fluoropyridin-3-yl)boronic Acid: Similar structure but with only one fluorine atom, which can affect its reactivity and selectivity in coupling reactions.
(3,5-Difluorophenyl)boronic Acid: Another difluorinated boronic acid, but with a phenyl ring instead of a pyridine ring, leading to different electronic properties and reactivity.
Uniqueness: The presence of two fluorine atoms on the pyridine ring of (2,5-Difluoropyridin-3-yl)boronic acid imparts unique electronic properties that can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules, particularly in medicinal chemistry .
Eigenschaften
IUPAC Name |
(2,5-difluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBXMHAWGCNDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681014 | |
| Record name | (2,5-Difluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872041-95-7 | |
| Record name | (2,5-Difluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)
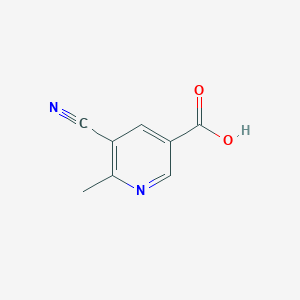
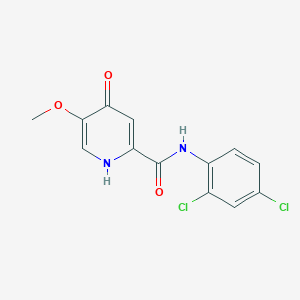
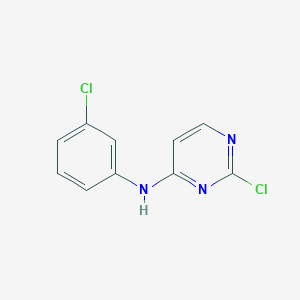
![4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile](/img/structure/B1424923.png)
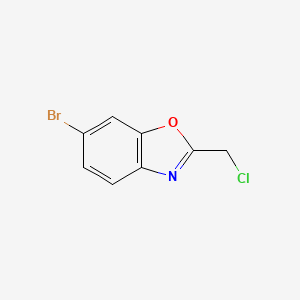
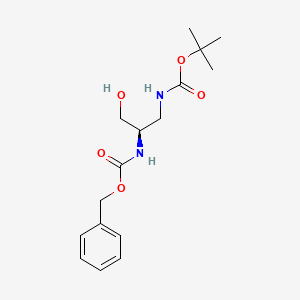
![7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1424929.png)
